N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a fluorophenyl group and a thiazepane ring, which are known to impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group and thiazepane ring could play crucial roles in binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(1,4-thiazepan-4-yl)acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-bromophenyl)-2-(1,4-thiazepan-4-yl)acetamide: Similar structure with a bromine atom instead of fluorine.
N-(2-methylphenyl)-2-(1,4-thiazepan-4-yl)acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic effects, making it unique compared to its analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(1,4-thiazepan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2OS/c14-11-4-1-2-5-12(11)15-13(17)10-16-6-3-8-18-9-7-16/h1-2,4-5H,3,6-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXCGVRPKXKZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)CC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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